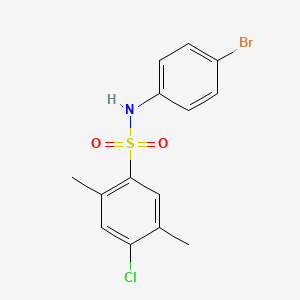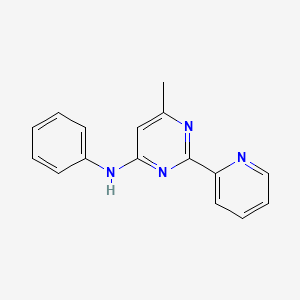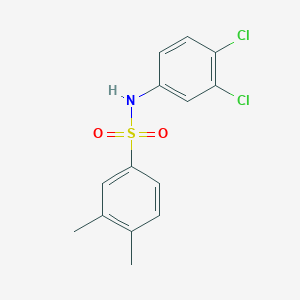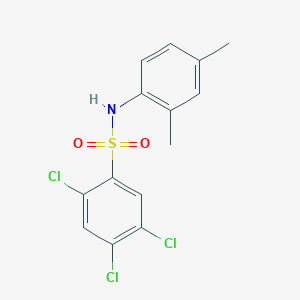
N-(4-bromophenyl)-4-chloro-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-chloro-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its various applications. This compound is commonly referred to as BCDM, and it has been extensively studied due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of BCDM is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many tumors, and its inhibition has been shown to have antitumor effects. BCDM has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
BCDM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. BCDM has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BCDM is its low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, BCDM has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of BCDM is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BCDM. One area of interest is the development of BCDM analogs with improved solubility and potency. Another area of interest is the investigation of BCDM in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully elucidate the mechanism of action of BCDM and its potential therapeutic applications.
In conclusion, BCDM is a sulfonamide compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and analgesic effects, and has a low toxicity profile. However, its limited solubility and unclear mechanism of action pose challenges for its use in scientific research. Future research on BCDM should focus on developing analogs with improved properties and investigating its potential use in combination with other therapeutic agents.
Métodos De Síntesis
BCDM can be synthesized through a multistep process that involves the reaction of 4-bromonitrobenzene with 2,5-dimethylbenzenesulfonyl chloride, followed by reduction with iron powder and hydrochloric acid. The resulting compound is then treated with sodium hydroxide and chlorination to yield BCDM.
Aplicaciones Científicas De Investigación
BCDM has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BCDM has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-chloro-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-9-8-14(10(2)7-13(9)16)20(18,19)17-12-5-3-11(15)4-6-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMXMXDUQWCGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)

